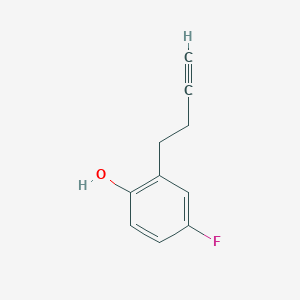
2-(3-Butyn-1-yl)-4-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Butyn-1-yl)-4-fluorophenol: is a chemical compound with the following structure: $$\text{C}_7\text{H}_7\text{FO$
Biological Activity
2-(3-Butyn-1-yl)-4-fluorophenol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on existing literature and research findings.
This compound is characterized by the presence of a fluorine atom and a butynyl group attached to a phenolic structure. The chemical formula is C11H9F, and its CAS number is 783332-58-1. The compound exhibits unique properties due to the presence of the alkyne functional group, which can influence its reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. Research focusing on the inhibition of specific signaling pathways has shown that modifications in phenolic compounds can lead to significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have been reported to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Compounds with phenolic structures are known to modulate inflammatory responses through the inhibition of cyclooxygenase enzymes (COX), which play a key role in prostaglandin synthesis. In animal models, analogs of this compound have demonstrated efficacy in reducing inflammation markers, indicating that this compound may also possess similar properties .
Synthesis
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving 4-fluorophenol and appropriate alkynes. The following general synthetic route has been proposed:
- Starting Materials : 4-fluorophenol and propargyl bromide.
- Reaction Conditions : The reaction typically requires a base such as potassium carbonate in a solvent like DMF or DMSO.
- Mechanism : The nucleophilic substitution occurs at the para position of the fluorophenol, leading to the formation of the desired product.
Case Study 1: Anticancer Activity
A study investigated various derivatives of fluorophenols for their anticancer activity against breast cancer cell lines. Results indicated that compounds with alkyne substituents exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The study concluded that the presence of the butynyl group significantly increased the effectiveness of these compounds against cancer cells .
Case Study 2: Anti-inflammatory Potential
In another investigation, researchers evaluated the anti-inflammatory effects of several phenolic compounds in a murine model of acute inflammation. The results showed that compounds with similar structures to this compound significantly reduced edema and inflammatory cytokine levels, suggesting potential therapeutic applications in inflammatory diseases .
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C10H9FO |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2-but-3-ynyl-4-fluorophenol |
InChI |
InChI=1S/C10H9FO/c1-2-3-4-8-7-9(11)5-6-10(8)12/h1,5-7,12H,3-4H2 |
InChI Key |
BPMYMLHRRXRSBF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1=C(C=CC(=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















